

Application Note: Lerociclib for Endocrine-Resistant HR+/HER2- Advanced Breast Cancer

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Compound Focus: Lerociclib

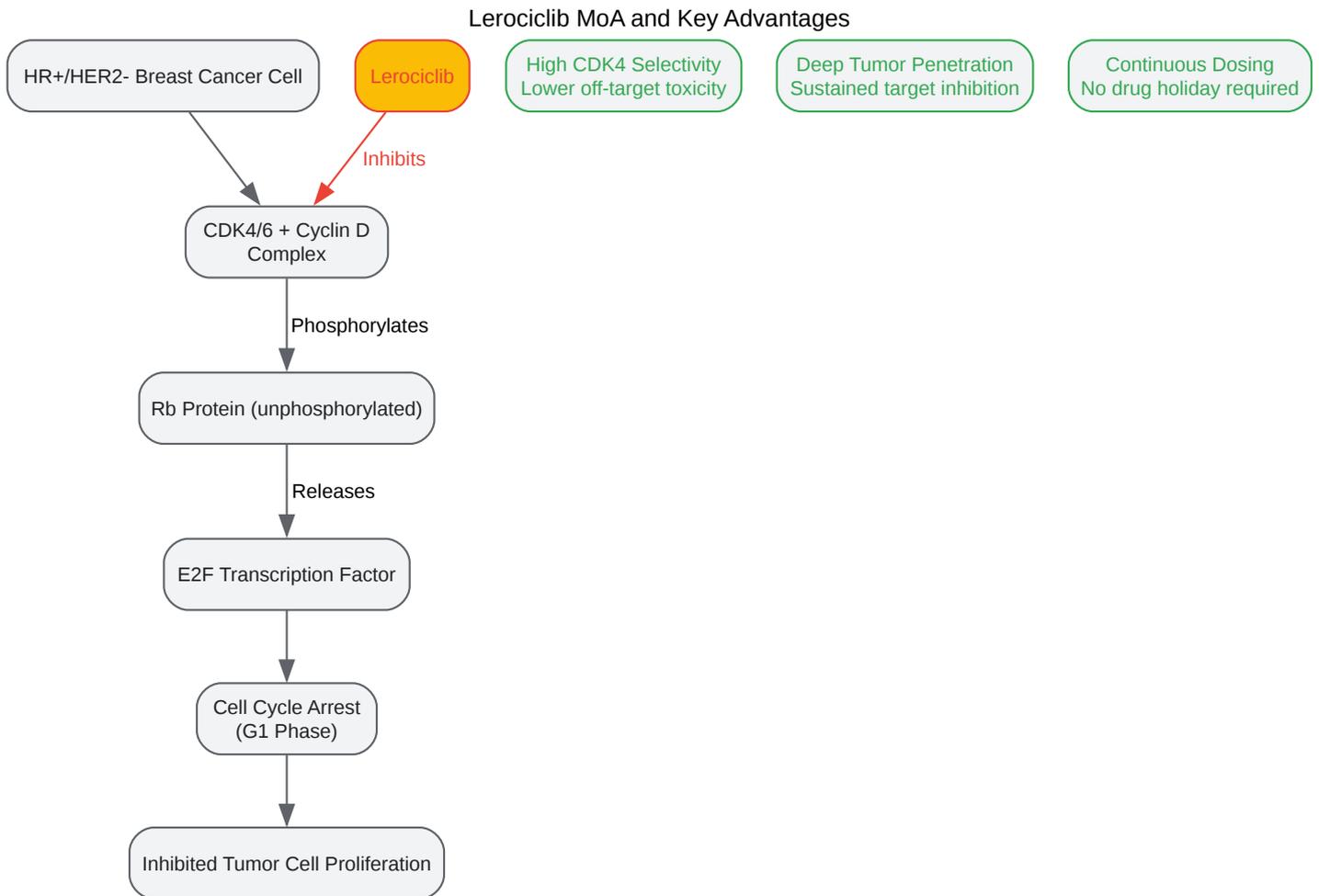
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Indication: Lerociclib (Rujianing) is indicated in combination with fulvestrant for the treatment of adult patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy [1] [2] [3].

Mechanism of Action: Lerociclib is a highly selective, oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its unique **tricyclic and spirocyclic molecular structure** contributes to high target affinity, minimized off-target effects, and a differentiated safety profile [4] [5]. The following diagram illustrates its mechanism and key advantages.



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Summary of Key Clinical Evidence (LEONARDA-1 Trial)

The approval and protocol for **lerociclib** are primarily supported by the **LEONARDA-1 Phase III randomized trial** [1] [2] [3].

- **Trial Design:** Randomized, double-blind, placebo-controlled, conducted in China (NCT05054751).
- **Patient Population:** 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. The population included high-risk patients,

such as those with visceral metastases (63.3%), liver metastases (37.8%), and primary endocrine resistance (25.5%) [1] [2].

- **Intervention:** Patients were randomized 1:1 to receive:
 - **Experimental Arm: Lerociclib** (150 mg twice daily, continuously) + Fulvestrant (500 mg IM, per standard dosing).
 - **Control Arm:** Placebo + Fulvestrant.
- **Primary Endpoint:** Investigator-assessed Progression-Free Survival (PFS).

The table below summarizes the key efficacy outcomes from the trial.

Efficacy Endpoint	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) & P-value
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| **Median PFS (Investigator)** | **11.07 months** | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 [1] [2] | | **Median PFS (BICR)** | **11.93 months** | 5.73 months | HR: 0.353 (95% CI: 0.228-0.547) P = 0.000002 [2] | | **Objective Response Rate (ORR)** | **23.4%** | 8.7% | - [2] [3] | | **Clinical Benefit Rate (CBR)** | **48.2%** | Not fully reported | - [2] |

The trial also demonstrated consistent PFS benefit across all pre-specified subgroups, including patients with primary endocrine resistance (HR=0.374), liver metastases (HR=0.487), and those who had received one prior line of chemotherapy for metastatic disease (HR=0.286) [2] [3].

Detailed Administration & Safety Protocol

Dosing and Schedule

- **Recommended Dosage: Lerociclib** 150 mg, taken orally twice daily with food [1] [3].
- **Dosing Schedule:** Administered continuously on a 28-day cycle without the need for a drug holiday [6] [5].
- **Combination Agent:** Fulvestrant 500 mg administered intramuscularly on days 1 and 15 of the first cycle, then on day 1 of each subsequent cycle [1] [2].

Safety Profile and Management

The LEONARDA-1 trial established that **lerociclib** has a manageable safety profile. The most common adverse events (AEs) are hematologic, with low rates of high-grade gastrointestinal toxicity [2] [5] [3].

Adverse Event	Lerociclib + Fulvestrant (All Grades)	Lerociclib + Fulvestrant (Grade ≥3)	Management Notes
Neutropenia	55% [6]	30% (G3), 5.1% (G4) [2] [5]	Monitor CBC; dose interruption/reduction is primary management.
Leukopenia	40% [6]	Not specified	Monitor CBC.
Diarrhea	20% [6]	No ≥G3 reported [5]	Supportive care.
Anemia	20% [6]	Not specified	Monitor CBC.
Treatment Discontinuation due to AE	0.7% [2] [5]	-	Very low discontinuation rate supports long-term use.

Key Safety Advantages: Unlike some other CDK4/6 inhibitors, **lerociclib** was not associated with increased risks of **QT prolongation, hepatotoxicity, venous thromboembolism (VTE), or interstitial lung disease (ILD)** in the LEONARDA-1 trial. Routine safety monitoring beyond standard care is not required [5].

Experimental Protocol Overview

For researchers seeking to understand the foundational clinical trial methodology, here is a summary of the core protocol from the LEONARDA-1 study [1] [2].

- **1. Patient Recruitment:**
 - **Key Inclusion:** Adults with HR+/HER2- locally advanced/metastatic breast cancer; progression on prior endocrine therapy; ECOG PS 0-1.
 - **Key Exclusion:** Prior treatment with CDK4/6 inhibitors or fulvestrant; more than one line of chemotherapy for advanced disease.
- **2. Randomization & Blinding:** 1:1 randomization to **lerociclib** or placebo, double-blinded.

- **3. Treatment Regimen:**
 - **Lerociclib**/Placebo: 150 mg orally BID continuously.
 - Fulvestrant: 500 mg IM on Days 1, 15 (Cycle 1), then Day 1 (subsequent cycles).
 - Cycle duration: 28 days.
- **4. Efficacy Assessments:**
 - **Tumor Imaging:** CT/MRI performed every 8 weeks for the first 18 months, then every 12 weeks thereafter.
 - **Response Evaluation:** Assessed per RECIST 1.1 by both investigators and a Blinded Independent Central Review (BICR).
- **5. Safety Monitoring:**
 - Continuous monitoring of AEs, graded per NCI CTCAE.
 - Regular laboratory tests, including complete blood counts (CBC).

Conclusion

Lerociclib, with its differentiated structure and high selectivity, represents a valuable new option in the CDK4/6 inhibitor class. The robust efficacy and favorable tolerability profile demonstrated in the LEONARDA-1 trial, particularly the low rates of severe neutropenia and GI toxicity enabling continuous dosing, position it as a promising therapeutic strategy for patients with endocrine-resistant advanced breast cancer.

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